molecular formula C12H14FN3 B1468494 ({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 1343047-02-8

({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Cat. No.: B1468494
CAS No.: 1343047-02-8
M. Wt: 219.26 g/mol
InChI Key: KJEOITGVILNBAD-UHFFFAOYSA-N
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Description

({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with poly(ADP-ribose) polymerase-1 and -2, which are enzymes involved in the DNA damage repair process . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to changes in cell function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes such as poly(ADP-ribose) polymerase-1 and -2, leading to their inhibition . This inhibition affects the DNA damage repair process, which can have significant implications for cellular health and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to undergo protodeboronation, a process that involves the removal of a boronic ester group . This interaction can affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles . This localization is crucial for understanding its role in cellular processes and potential therapeutic applications.

Biological Activity

({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine, with the CAS number 1343047-02-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological properties, including antimicrobial, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C11H13FN2C_{11}H_{13}FN_2, and it features a pyrazole ring substituted with a fluorophenyl group. The presence of both the pyrazole and fluorophenyl moieties suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC11H13FN2
Molecular Weight196.23 g/mol
IUPAC NameThis compound
CAS Number1343047-02-8

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study evaluating the structure-activity relationship (SAR) found that modifications at the phenyl ring can enhance activity against gram-positive bacteria .

Antifungal Activity

The antifungal potential of pyrazole derivatives has been documented extensively. In vitro tests revealed that compounds similar to this compound demonstrated effective inhibition against Fusarium oxysporum and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 30 µg/mL . The presence of electron-withdrawing groups like fluorine is believed to enhance the compound's interaction with fungal cell membranes.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis of several pyrazole derivatives showed that those containing halogen substitutions exhibited improved antimicrobial activity. Specifically, the introduction of a fluorine atom increased the compound's lipophilicity, facilitating better membrane penetration .
  • Antifungal Testing : In a series of experiments, pyrazole derivatives were tested against common fungal pathogens. The results indicated that compounds with a fluorophenyl group had superior antifungal properties compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in enhancing biological activity .

The proposed mechanism for the biological activity of this compound involves interference with cellular processes in microorganisms. It is hypothesized that the compound may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity, leading to cell lysis .

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-14-6-10-7-15-16(8-10)9-11-4-2-3-5-12(11)13/h2-5,7-8,14H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEOITGVILNBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.